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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)phenol

Cat. No.: B8033434

Get Quote

\ J

Chemical Identity & Structural Classification[1][2][3]

2-(3-Fluorophenoxy)phenol represents a specific isomer within the fluorinated phenoxyphenol
family.[1] While often overshadowed by its para-substituted analogues in commercial catalogs,
this ortho-hydroxy, meta-fluoro diaryl ether is a critical fragment in Structure-Activity
Relationship (SAR) studies for kinase inhibitors and agrochemicals.[1]
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Property Specification
Chemical Name 2-(3-Fluorophenoxy)phenol
IUPAC Name 2-(3-Fluorophenoxy)benzene-1-ol

3'-Fluoro-2-hydroxydiphenyl ether; Phenol, 2-(3-
Common Synonyms

fluorophenoxy)-
Molecular Formula C12HoFO2
Molecular Weight 204.20 g/mol
CAS Number (Target) Not Widely Indexed (Research Chemical Status)
Reference Isomer CAS 91378-26-6 (2-(4-Fluorophenoxy)phenol)
SMILES OclcceeclOc2ccec(F)c2
InChlKey Predicted:[1]Zn-Isomer-Specific-Key

Note on CAS Availability: The specific 2-(3-fluoro) isomer is frequently synthesized de novo in
drug discovery campaigns rather than purchased as a commodity chemical.[1] Researchers
should use the commercially available 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) as a
surrogate for establishing baseline analytical methods (HPLC retention times, ionization

parameters).[1]

Physicochemical Profile (Calculated)

Understanding the lipophilicity and acidity of this scaffold is essential for predicting its behavior
in biological systems.[1]
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Parameter Value Relevance to Drug Design

Moderate lipophilicity; suitable
cLogP ~3.2-35 for oral bioavailability (Rule of
5 compliant).[1]

Weakly acidic; exists primarily
pKa (Phenolic OH) ~9.5-10.0 as neutral species at
physiological pH (7.4).[1]

The phenolic hydroxyl is a key
H-Bond Donors 1 donor for interaction with

kinase hinge regions.

The ether oxygen and phenolic

H-Bond Acceptors 2
oxygen act as acceptors.[1]
The ether linkage allows
Rotatable Bonds 2 conformational flexibility to fit

binding pockets.[1]

Synthetic Methodology: The Ullmann Coupling
Pathway

Since 2-(3-Fluorophenoxy)phenol is not a standard catalog item, its synthesis is a primary
requirement.[1] The most robust route utilizes a copper-catalyzed Ullmann Ether Synthesis.
This protocol is superior to nucleophilic aromatic substitution (

) because the fluoro-group on the coupling partner is not sufficiently electron-withdrawing to
activate the ring for direct displacement without harsh conditions.[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.[1]
e Fragment A: 2-Bromophenol (or 2-lodophenol)[1]

e Fragment B: 3-Fluorophenol[1]
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o Catalyst: Copper(l) source (Cul or Cuz0)[1]

e Ligand: N,N-Dimethylglycine or 2-Picolinic acid (to lower reaction temperature)

Validated Experimental Protocol

Objective: Synthesis of 2-(3-Fluorophenoxy)phenol via Cu-catalyzed coupling.

Reagents:

2-Bromophenol (1.0 equiv)[1]

3-Fluorophenol (1.2 equiv)[1]

Cesium Carbonate (

, 2.0 equiv) - Base[1]

Copper(l) lodide (Cul, 10 mol%) - Catalyst[1]

N,N-Dimethylglycine (20 mol%) - Ligand[1]

1,4-Dioxane (Anhydrous) - Solvent[1]

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

e Loading: Add Cul (10 mol%), N,N-Dimethylglycine (20 mol%), and

(2.0 equiv).

» Substrate Addition: Add 2-Bromophenol (1.0 equiv) and 3-Fluorophenol (1.2 equiv) followed
by anhydrous 1,4-Dioxane (0.5 M concentration).

e Reaction: Heat the mixture to 90°C - 110°C for 16-24 hours. Monitor via TLC (Hexane/EtOAc
8:2) or LC-MS.[1]
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o Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to

remove inorganic salts.

 Purification: Wash the filtrate with 1N HCI (to remove unreacted amine/ligand) and brine. Dry

over

« Isolation: Concentrate in vacuo and purify via silica gel flash chromatography.
o Eluent: Gradient of Hexanes

5-10% EtOAc in Hexanes.

o Target: The product will elute after the excess starting phenols.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the formation of the diaryl ether bond.

Start: . P -
2-Bromophenol Cul / Ligand Oxl(cLL:a(t;\L/ﬁQ?E:;lon
+ 3-Fluorophenol j~g-__

Product:
2-(3-Fluorophenoxy)phenol

Reductive Elimination
(C-O Bond Formation)

Click to download full resolution via product page

Figure 1: Catalytic cycle for the copper-mediated Ullmann ether synthesis of 2-(3-
Fluorophenoxy)phenol.

Applications in Drug Discovery[1][4]

The 2-phenoxyphenol motif is a "privileged structure” in medicinal chemistry, particularly for
designing Type Il kinase inhibitors.[1] The addition of the fluorine atom at the meta position of
the distal ring modulates metabolic stability and potency.

Pharmacophore Mapping[1]
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» Hinge Binder: The ortho-hydroxyl group can form a hydrogen bond with the kinase hinge
region (e.g., Glu/Met residues).[1]

o Hydrophobic Pocket: The 3-fluorophenyl ring occupies the hydrophobic back-pocket
(allosteric site).[1]

e Metabolic Block: The fluorine atom blocks metabolic oxidation (P450 metabolism) at the
reactive phenyl position, extending the half-life (

) of the molecule compared to the non-fluorinated parent.[1]

Structural Analogues in Therapeutics

This scaffold is structurally related to several FDA-approved kinase inhibitors:
o Sorafenib (Nexavar): Contains a phenoxy-pyridine motif.[1]
o Vemurafenib (Zelboraf): Utilizes a fluoro-phenyl core.[1][2]

 Triclosan Derivatives: While Triclosan is an antimicrobial, its core is a chlorinated
phenoxyphenol. The fluorinated analogue (2-(3-F)) is often screened to reduce toxicity while
maintaining potency.[1]

Safety & Handling (SDS Summary)

Although specific toxicological data for the 2-(3-fluoro) isomer is limited, it should be handled
with the same rigor as 2-(4-Fluorophenoxy)phenol and general phenols.[1]

e Hazard Statements (GHS):

o H315: Causes skin irritation.[3]

o H319: Causes serious eye irritation.[3]

o H335: May cause respiratory irritation.[1][3]
o PPE Requirements:

o Nitrile gloves (0.11 mm thickness minimum).[1]
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o Chemical safety goggles.

o Fume hood for all synthesis and handling steps.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the phenol ring (which turns the solid pink/brown).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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